molecular formula C10H16F3NO3 B2371879 Tert-butyl 3-(2,2,2-trifluoro-1-hydroxyethyl)azetidine-1-carboxylate CAS No. 1628733-94-7

Tert-butyl 3-(2,2,2-trifluoro-1-hydroxyethyl)azetidine-1-carboxylate

Cat. No. B2371879
CAS RN: 1628733-94-7
M. Wt: 255.237
InChI Key: SCVZPELRUYYZAH-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2,2,2-trifluoro-1-hydroxyethyl)azetidine-1-carboxylate, also known as TFA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TFA belongs to the class of azetidine carboxylate compounds, which have been found to have potential applications in various fields of research, including medicinal chemistry, pharmacology, and biochemistry.

Scientific Research Applications

Synthesis and Chemical Modification

  • Synthesis of Enantiopure Azetidine-2-Carboxylic Acids : This paper discusses the synthesis of azetidine-2-carboxylic acid (Aze) analogs with various heteroatomic side chains at the 3-position, which includes modification processes like regioselective allylation, tosylation, and intramolecular N-alkylation. These synthesized chimeras could be utilized for studying the influence of conformation on peptide activity (Sajjadi & Lubell, 2008).

  • Preparation of Protected 3-Haloazetidines : This research focuses on the gram-scale strain-release reaction of 1-azabicyclo[1.1.0]butane to prepare protected 3-haloazetidines, which are valuable intermediates in medicinal chemistry for synthesizing azetidine-3-carboxylic acid derivatives (Ji, Wojtas, & Lopchuk, 2018).

  • Synthesis of Bifunctional Tert-Butyl 6-Oxo-2-Azaspiro[3.3]heptane-2-Carboxylate : Describes the synthesis of a novel compound, useful for selective derivation on azetidine and cyclobutane rings, providing an entry point to novel compounds complementary to piperidine ring systems (Meyers et al., 2009).

  • Synthesis of Tert-Butyl (2R,3R)-2-Cyano-3-Formyl-Aziridine-1-Carboxylate : Research demonstrating the synthesis of a new potential building block for amino alcohols and polyamines (Jähnisch, 1997).

Applications in Drug Synthesis and Medicinal Chemistry

  • Stille Coupling for Synthesis of Nicotinic Receptor Ligands : The study demonstrates the synthesis of a novel ligand for nicotinic receptors using Stille coupling reactions, relevant in the field of neurochemistry and receptor studies (Karimi & Långström, 2002).

  • Synthesis of SARS-CoV 3CL Protease Inhibitors : Discusses the synthesis of glutamic acid and glutamine peptides with a trifluoromethyl ketone group, showcasing the compound's potential as an inhibitor against severe acute respiratory syndrome coronavirus protease (Sydnes et al., 2006).

  • Anticancer Agent Synthesis from Energetic Materials : Explores the structures of an investigative anticancer agent derived from energetic materials, demonstrating the compound's potential in oncology (Deschamps, Cannizzo, & Straessler, 2013).

  • Di- and Tri-organotin Derivatives for Antitumor Activity : The synthesis and characterization of di- and tri-organotin derivatives of azetidinone, assessing their antitumor activity against human tumor cell lines (Gielen et al., 1999).

properties

IUPAC Name

tert-butyl 3-(2,2,2-trifluoro-1-hydroxyethyl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F3NO3/c1-9(2,3)17-8(16)14-4-6(5-14)7(15)10(11,12)13/h6-7,15H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCVZPELRUYYZAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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